Apixaban

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Aqueous solubility across the physiological pH range is approximately 0.04 mg/L

Synonyms

Canonical SMILES

Apixaban for Stroke Prevention in Atrial Fibrillation

A significant area of scientific research involving apixaban focuses on its efficacy in preventing stroke in patients with atrial fibrillation (AF). AF is a heart rhythm disorder characterized by irregular and often rapid heartbeats. A major complication of AF is the formation of blood clots in the heart's left atrial appendage, which can then travel to the brain and cause a stroke.

Several large-scale clinical trials have evaluated apixaban's effectiveness in preventing stroke in patients with AF. These trials, including the AVK- STUDIES [], ROCKET AF [], and ARISTOTLE studies, demonstrated that apixaban was at least as effective as warfarin in preventing stroke and blood clots in patients with AF, while also exhibiting a lower risk of major bleeding compared to warfarin.

Investigating Apixaban for Other Medical Conditions

Beyond atrial fibrillation, ongoing scientific research is exploring the potential applications of apixaban for other conditions associated with blood clot formation. Here are two promising areas of investigation:

- Venous Thromboembolism (VTE) Prevention: VTE is a condition characterized by blood clot formation in the deep veins of the legs (deep vein thrombosis) or in the lungs (pulmonary embolism). Studies such as the ADOPT [] trial are examining the effectiveness of apixaban in preventing VTE recurrence in patients who have already experienced a blood clot event.

- Acute Coronary Syndrome (ACS): ACS is a spectrum of conditions caused by a sudden reduction in blood flow to the heart. Research is underway to determine whether apixaban, in combination with other medications, can help prevent future cardiovascular events in patients who have experienced ACS.

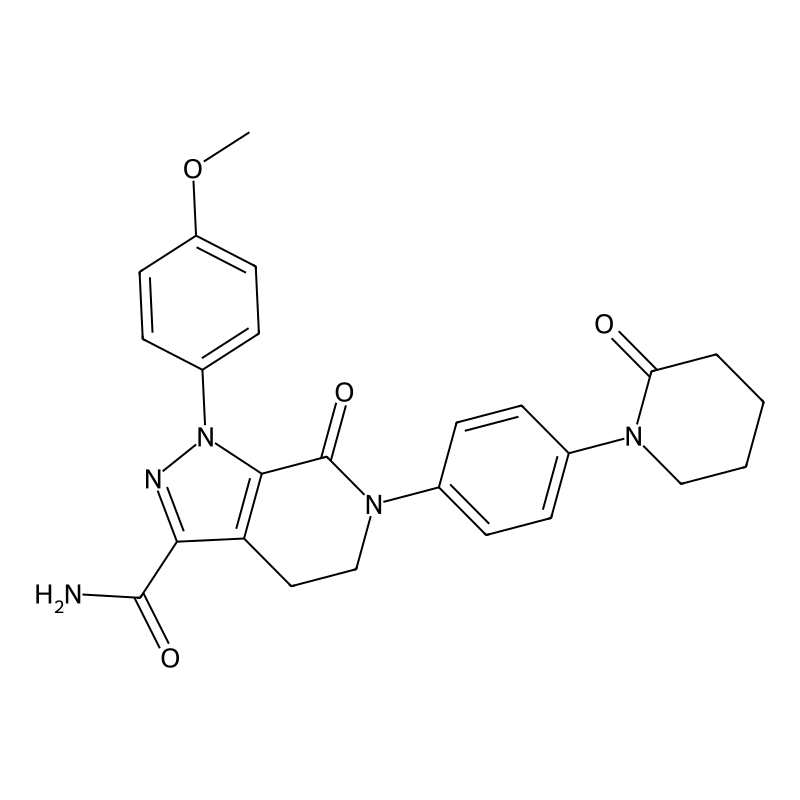

Apixaban is an oral anticoagulant classified as a direct inhibitor of factor Xa, a crucial enzyme in the coagulation cascade. Its chemical structure is represented as 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, with a molecular weight of 459.5 g/mol. Apixaban is notable for its high selectivity and potency, inhibiting both free and bound forms of factor Xa without requiring antithrombin III for its anticoagulant effects .

Apixaban works by directly inhibiting Factor Xa, a serine protease enzyme that plays a vital role in the blood clotting cascade. By binding to the active site of Factor Xa, Apixaban prevents it from cleaving prothrombin, a precursor to thrombin, the enzyme responsible for clot formation.

- Toxicity: Apixaban can cause increased bleeding risk, especially at high doses or in combination with other medications that affect clotting [].

- Contraindications: Apixaban is contraindicated in individuals with active bleeding, severe liver disease, and a history of allergic reactions to the drug [].

- Drug interactions: Apixaban interacts with several medications, including other anticoagulants, some antibiotics, and antifungals. These interactions can increase bleeding risk [].

Apixaban exhibits significant biological activity as an anticoagulant. It selectively inhibits factor Xa, thereby preventing thrombin generation and thrombus formation. This inhibition occurs in both free and clot-bound states of factor Xa, which makes apixaban effective in preventing venous thromboembolism and managing conditions such as atrial fibrillation . The drug's pharmacokinetics indicate a bioavailability of approximately 50% and a volume of distribution around 21 liters, with extensive protein binding (92-94%) observed in plasma .

The synthesis of apixaban has been refined through various methods:

- Initial Synthesis: Starting from 4-chloronitrobenzene and piperidine, an eight-step procedure is utilized to prepare key intermediates. This method emphasizes mild reaction conditions and efficient purification processes .

- Cyanuric Chloride Method: This method involves reacting intermediates with cyanuric chloride and ammonia in solvents like acetonitrile or tetrahydrofuran to yield apixaban with high purity .

- Oxidative Transformations: Key intermediates undergo oxidative transformations to form lactams, critical for the final structure of apixaban. Sodium chlorite is often used for these reactions under controlled atmospheres .

Apixaban is primarily used in clinical settings for the prevention and treatment of thromboembolic disorders. Its applications include:

- Prevention of Stroke: Used in patients with non-valvular atrial fibrillation to reduce the risk of stroke.

- Treatment of Deep Vein Thrombosis: Effective in managing deep vein thrombosis and pulmonary embolism.

- Postoperative Thromboprophylaxis: Administered following hip or knee replacement surgeries to prevent thromboembolic events .

Apixaban's pharmacokinetics can be significantly influenced by drug interactions, particularly those involving cytochrome P450 enzymes and transporters. It is primarily metabolized by CYP3A4/5, and co-administration with strong inhibitors (e.g., ketoconazole) can increase apixaban levels, while strong inducers (e.g., rifampin) can decrease its efficacy . Additionally, interactions with P-glycoprotein can alter absorption and distribution profiles.

Several compounds share structural and functional similarities with apixaban, including:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Rivaroxaban | Direct factor Xa inhibitor | Once-daily dosing; higher bioavailability |

| Edoxaban | Direct factor Xa inhibitor | Renally cleared; less frequent monitoring |

| Dabigatran | Direct thrombin inhibitor | Requires monitoring; prodrug form |

Apixaban stands out due to its unique mechanism that does not depend on antithrombin III for its action, offering a more predictable anticoagulant effect compared to some other anticoagulants that require monitoring or have variable absorption profiles . Its oral bioavailability and ease of use make it a preferred choice in many clinical scenarios involving anticoagulation therapy.

Purity

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

log Kow = 2.71 (est)

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H372 (57.14%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H373 (42.86%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

FDA Label

For Eliquis 2. 5 mg film-coated tablets: Prevention of venous thromboembolic events (VTE) in adult patients who have undergone elective hip or knee replacement surgery. Prevention of stroke and systemic embolism in adult patients with non-valvular atrial fibrillation (NVAF), with one or more risk factors, such as prior stroke or transient ischaemic attack (TIA); age � 75 years; hypertension; diabetes mellitus; symptomatic heart failure (NYHA Class � II). Treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE), and prevention of recurrent DVT and PE in adults (see section 4. 4 for haemodynamically unstable PE patients). For Eliquis 5 mg film-coated tablets: Prevention of stroke and systemic embolism in adult patients with non-valvular atrial fibrillation (NVAF), with one or more risk factors, such as prior stroke or transient ischaemic attack (TIA); age� 75 years; hypertension; diabetes mellitus; symptomatic heart failure (NYHA Class � II). Treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE), and prevention of recurrent DVT and PE in adults (see section 4. 4 for haemodynamically unstable PE patients).

Prevention of venous thromboembolic events (VTE) in adult patients who have undergone elective hip or knee replacement surgery. Prevention of stroke and systemic embolism in adult patients with non-valvular atrial fibrillation (NVAF), with one or more risk factors, such as prior stroke or transient ischaemic attack (TIA); age � 75 years; hypertension; diabetes mellitus; symptomatic heart failure (NYHA Class � II). Treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE), and prevention of recurrent DVT and PE in adults (see section 4. 4 for haemodynamically unstable PE patients). Prevention of stroke and systemic embolism in adult patients with non-valvular atrial fibrillation (NVAF), with one or more risk factors, such as prior stroke or transient ischaemic attack (TIA); age� 75 years; hypertension; diabetes mellitus; symptomatic heart failure (NYHA Class � II). Treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE), and prevention of recurrent DVT and PE in adults (see section 4. 4 for haemodynamically unstable PE patients).

Prevention of arterial thromboembolism, Prevention of venous thromboembolism

Treatment of venous thromboembolism

Livertox Summary

Drug Classes

Therapeutic Uses

Eliquis is indicated for the prophylaxis of deep vein thrombosis (DVT), which may lead to pulmonary embolism (PE), in patients who have undergone hip or knee replacement surgery. /Included in US product label/

Eliquis is indicated for the treatment of pulmonary embolism (PE). /Included in US product label/

Eliquis is indicated for the treatment of deep vein thrombosis (DVT). /Included in US product label/

For more Therapeutic Uses (Complete) data for Apixaban (7 total), please visit the HSDB record page.

Pharmacology

Apixaban is an orally active inhibitor of coagulation factor Xa with anticoagulant activity. Apixaban directly inhibits factor Xa, thereby interfering with the conversion of prothrombin to thrombin and preventing formation of cross-linked fibrin clots.

MeSH Pharmacological Classification

ATC Code

B - Blood and blood forming organs

B01 - Antithrombotic agents

B01A - Antithrombotic agents

B01AF - Direct factor xa inhibitors

B01AF02 - Apixaban

Mechanism of Action

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Serine peptidases [EC:3.4.21.-]

F10 [HSA:2159] [KO:K01314]

Vapor Pressure

Pictograms

Health Hazard

Other CAS

Absorption Distribution and Excretion

56% of an orally administered dose is recovered in the feces and 24.5-28.8% of the dose is recovered in the urine. 83-88% of the dose recovered in the urine was the unchanged parent compound.

Approximately 21L.

3.3L/h though other studies report 4876mL/h.

Distribution in pregnant rats/fetuses: Cmax in amnion was high. Significant concentrations were found in placenta and fetal blood, kidney and liver. Toxicokinetic data collected in the reproductive and developmental toxicity studies in rats, mice and rabbits showed that generally fetal plasma concentrations of apixaban were lower than those in the dams.

Two single dose radiolabel distribution studies were provided in rats. The data show a wide distribution, with the highest values in excretory organs (liver, kidney, urinary bladder (and contents), bile) and intestinal tract (and contents). After a dose of 20 mg/kg in male Long-Evans rats also relatively high Cmax and AUC were found in adrenals, lungs, thyroid gland, but after a dose of 5 mg/kg in Sprague Dawley rats (both sexes) these organs showed Cmax similar to most other organs and tissues. There was no qualitative difference in distribution between male and female rats, but the female rats showed higher Cmax values in the intestinal tract.

Protein binding differs between the species. The unbound fraction at concentrations of 1-10 uM is about 13% in human vs about 4% in rats and 8% in dogs. At the tested concentrations there was no effect of concentration or gender. In mice protein binding is much lower, with 44-6 % unbound, dependent on the tested concentration (range 100-2000 ng apixaban/mL).

Plasma to blood ratios of about one in dog and human blood indicate uniform distribution between plasma and red blood cells and thus no specific distribution to red blood cells.

For more Absorption, Distribution and Excretion (Complete) data for Apixaban (12 total), please visit the HSDB record page.

Metabolism Metabolites

Approximately 25% of an orally administered apixaban dose is recovered in urine and feces as metabolites. Apixaban is metabolized mainly via CYP3A4 with minor contributions from CYP1A2, 2C8, 2C9, 2C19, and 2J2. O-demethylation and hydroxylation at the 3-oxopiperidinyl moiety are the major sites of biotransformation. Unchanged apixaban is the major drug-related component in human plasma; there are no active circulating metabolites.

Apixaban is mainly metabolized by CYP3A4/5 with conjugation via SULT1A1, but several other CYP and SULT isozymes are also involved. No apixaban metabolites were found to have pharmacological activity and there were no unique human metabolites.

The metabolism and disposition of (14)C-apixaban, an orally bioavailable, highly selective, and direct acting/reversible factor Xa inhibitor, was investigated in 10 healthy male subjects without (group 1, n=6) and with bile collection (group 2, n=4) after a single 20-mg oral dose. Urine, blood, and feces samples were collected from all subjects. Bile samples were also collected for 3 to 8 hr after dosing from group 2 subjects. There were no serious adverse events or discontinuations due to adverse effects. In plasma, apixaban was the major circulating component and O-demethyl apixaban sulfate, a stable and water-soluble metabolite, was the significant metabolite. The exposure of apixaban (C(max) and area under the plasma concentration versus time curve) in subjects with bile collection was generally similar to that in subjects without bile collection. The administered dose was recovered in feces (group 1, 56.0%; group 2, 46.7%) and urine (group 1, 24.5%; group 2, 28.8%), with the parent drug representing approximately half of the recovered dose. Biliary excretion represented a minor elimination pathway (2.44% of the administered dose) from group 2 subjects within the limited collection period. Metabolic pathways identified for apixaban included O-demethylation, hydroxylation, and sulfation of hydroxylated O-demethyl apixaban. Thus, apixaban is an orally bioavailable inhibitor of factor Xa with elimination pathways that include metabolism and renal excretion.

The metabolism and disposition of (14)C-apixaban, a potent, reversible, and direct inhibitor of coagulation factor Xa, were investigated in mice, rats, rabbits, dogs, and humans after a single oral administration and in incubations with hepatocytes. In plasma, the parent compound was the major circulating component in mice, rats, dogs, and humans. O-Demethyl apixaban sulfate (M1) represented approximately 25% of the parent area under the time curve in human plasma. This sulfate metabolite was present, but in lower amounts relative to the parent, in plasma from mice, rats, and dogs. Rabbits showed a plasma metabolite profile distinct from that of other species with apixaban as a minor component and M2 (O-demethyl apixaban) and M14 (O-demethyl apixaban glucuronide) as prominent components. The fecal route was a major elimination pathway, accounting for >54% of the dose in animals and >46% in humans. The urinary route accounted for <15% of the dose in animals and 25 to 28% in humans. Apixaban was the major component in feces of every species and in urine of all species except rabbit. M1 and M2 were common prominent metabolites in urine and feces of all species as well as in bile of rats and humans. In vivo metabolite profiles showed quantitative differences between species and from in vitro metabolite profiles, but all human metabolites were found in animal species. After intravenous administration of (14)C-apixaban to bile duct-cannulated rats, the significant portion (approximately 22%) of the dose was recovered as parent drug in the feces, suggesting direct excretion of the drug from gastrointestinal tracts of rats. Overall, apixaban was effectively eliminated via multiple elimination pathways in animals and humans, including oxidative metabolism, and direct renal and intestinal excretion.

... The O-demethyl apixaban sulfate is a major circulating metabolite in humans but circulates at lower concentrations relative to parent in animals. The aim of this study was to identify the sulfotransferases (SULTs) responsible for the sulfation reaction. Apixaban undergoes O-demethylation catalyzed by cytochrome P450 enzymes to O-demethyl apixaban, and then is conjugated by SULTs to form O-demethyl apixaban sulfate. Of the five human cDNA-expressed SULTs tested, SULT1A1 and SULT1A2 exhibited significant levels of catalytic activity for formation of O-demethyl apixaban sulfate, and SULT1A3, SULT1E1, and SULT2A1 showed much lower catalytic activities. In human liver S9, quercetin, a highly selective inhibitor of SULT1A1 and SULT1E1, inhibited O-demethyl apixaban sulfate formation by 99%; 2,6-dichloro-4-nitrophenol, another inhibitor of SULT1A1, also inhibited this reaction by >90%; estrone, a competitive inhibitor for SULT1E1, had no effect on this reaction. The comparable K(m) values for formation of O-demethyl apixaban sulfate were 41.4 microM (human liver S9), 36.8 microM (SULT1A1), and 70.8 microM (SULT1A2). Because of the high level of expression of SULT1A1 in liver and its higher level of catalytic activity for formation of O-demethyl apixaban sulfate, SULT1A1 might play a major role in humans for formation of O-demethyl apixaban sulfate. O-Demethyl apixaban was also investigated in liver S9 of mice, rats, rabbits, dogs, monkeys, and humans. The results indicated that liver S9 samples from dogs, monkeys, and humans had higher activities for formation of O-demethyl apixaban sulfate than those of mice, rats, and rabbits.

Wikipedia

Vomilenine

FDA Medication Guides

Apixaban

TABLET;ORAL

BRISTOL MYERS SQUIBB

10/12/2021

Drug Warnings

/BOXED WARNING/ WARNING: SPINAL/EPIDURAL HEMATOMA. Epidural or spinal hematomas may occur in patients treated with Eliquis who are receiving neuraxial anesthesia or undergoing spinal puncture. These hematomas may result in long-term or permanent paralysis. Consider these risks when scheduling patients for spinal procedures. Factors that can increase the risk of developing epidural or spinal hematomas in these patients include: use of indwelling epidural catheters concomitant use of other drugs that affect hemostasis, such as nonsteroidal anti-inflammatory drugs (NSAIDs), platelet inhibitors, other anticoagulants a history of traumatic or repeated epidural or spinal punctures a history of spinal deformity or spinal surgery optimal timing between the administration of Eliquis and neuraxial procedures is not known. Monitor patients frequently for signs and symptoms of neurological impairment. If neurological compromise is noted, urgent treatment is necessary. Consider the benefits and risks before neuraxial intervention in patients anticoagulated or to be anticoagulated.

FDA Pregnancy Risk Category: B /NO EVIDENCE OF RISK IN HUMANS. Adequate, well controlled studies in pregnant women have not shown increased risk of fetal abnormalities despite adverse findings in animals, or, in the absence of adequate human studies, animal studies show no fetal risk. The chance of fetal harm is remote but remains a possibility./

It is unknown whether apixaban or its metabolites are excreted in human milk. Rats excrete apixaban in milk (12% of the maternal dose). Women should be instructed either to discontinue breastfeeding or to discontinue Eliquis therapy, taking into account the importance of the drug to the mother.

For more Drug Warnings (Complete) data for Apixaban (17 total), please visit the HSDB record page.

Biological Half Life

Apixaban has ... an apparent half-life of approximately 12 hours following oral administration.

In a comparative study elimination half-life in rats (2-3 hrs) was shorter than in dogs (5-6 hrs) and chimpanzees (5-7 hrs). Distribution volume is relatively low in rats (0.31 L/kg), dogs (0.30 L/kg) and chimpanzees (0.17 L/kg).

... After a single oral administration ... the elimination half life of radioactivity in blood was 1.7 to 4.2 hr.

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Clinical Laboratory Methods

Storage Conditions

Interactions

In a study in healthy individuals, concomitant administration of apixaban and enoxaparin had no effect on the pharmacokinetics of apixaban, but had an additive effect on anti-factor Xa activity. The increased pharmacodynamic effect was considered to be modest. When administration of apixaban and enoxaparin was separated by 6 hours in this study, the additive effect on anti-factor Xa activity was attenuated.

In the principal efficacy study of apixaban, bleeding risk was increased in patients who received concomitant apixaban and aspirin therapy. Additionally, a placebo-controlled study of patients with acute coronary syndromes was terminated early after an increased risk of bleeding was observed in patients receiving apixaban in combination with aspirin and clopidogrel. In drug interaction studies in healthy individuals, apixaban did not substantially alter the pharmacokinetics of aspirin, and a pharmacodynamic interaction was not observed with such concomitant therapy.

Concomitant use of apixaban and drugs that affect hemostasis (e.g., aspirin or other antiplatelet drugs, heparin or other anticoagulants, fibrinolytics, selective serotonin reuptake inhibitors (SSRIs), serotonin norepinephrine reuptake inhibitors (SNRIs), nonsteroidal anti-inflammatory agents (NSAIAs)) increases the risk of bleeding.

For more Interactions (Complete) data for Apixaban (11 total), please visit the HSDB record page.

Dates

2: Zalpour A, Oo TH. Clinical utility of apixaban in the prevention and treatment of venous thromboembolism: current evidence. Drug Des Devel Ther. 2014 Nov 5;8:2181-91. doi: 10.2147/DDDT.S51006. eCollection 2014. Review. PubMed PMID: 25395835; PubMed Central PMCID: PMC4226443.

3: Hanna MS, Mohan P, Knabb R, Gupta E, Frost C, Lawrence JH. Development of apixaban: a novel anticoagulant for prevention of stroke in patients with atrial fibrillation. Ann N Y Acad Sci. 2014 Nov;1329:93-106. doi: 10.1111/nyas.12567. Epub 2014 Nov 5. Review. PubMed PMID: 25377080; PubMed Central PMCID: PMC4260137.

4: Moorman ML, Nash JE, Stabi KL. Emergency surgery and trauma in patients treated with the new oral anticoagulants: dabigatran, rivaroxaban, and apixaban. J Trauma Acute Care Surg. 2014 Sep;77(3):486-94; quiz 486-94. doi: 10.1097/TA.0000000000000360. Review. PubMed PMID: 25159255.

5: Alotaibi G, Alsaleh K, Wu C, Mcmurtry MS. Dabigatran, rivaroxaban and apixaban for extended venous thromboembolism treatment: network meta-analysis. Int Angiol. 2014 Aug;33(4):301-8. Review. PubMed PMID: 25056161.

6: Kakkos SK, Kirkilesis GI, Tsolakis IA. Editor's Choice - efficacy and safety of the new oral anticoagulants dabigatran, rivaroxaban, apixaban, and edoxaban in the treatment and secondary prevention of venous thromboembolism: a systematic review and meta-analysis of phase III trials. Eur J Vasc Endovasc Surg. 2014 Nov;48(5):565-75. doi: 10.1016/j.ejvs.2014.05.001. Epub 2014 Jun 18. Review. PubMed PMID: 24951377.

7: Apixaban and atrial fibrillation: no clear advantage. Prescrire Int. 2014 Feb;23(146):33-6. Review. PubMed PMID: 24669381.

8: Meddahi S, Samama MM. [Pharmacologic and clinical characteristics of direct inhibitors of factor Xa: rivaroxaban, apixaban, edoxaban and betrixaban]. J Mal Vasc. 2014 May;39(3):183-94. doi: 10.1016/j.jmv.2014.02.001. Epub 2014 Mar 18. Review. French. PubMed PMID: 24650612.

9: Bhanwra S, Ahluwalia K. The new factor Xa inhibitor: Apixaban. J Pharmacol Pharmacother. 2014 Jan;5(1):12-4. doi: 10.4103/0976-500X.124409. Review. PubMed PMID: 24554904; PubMed Central PMCID: PMC3917159.

10: Gómez-Outes A, Terleira-Fernández AI, Calvo-Rojas G, Suárez-Gea ML, Vargas-Castrillón E. Dabigatran, Rivaroxaban, or Apixaban versus Warfarin in Patients with Nonvalvular Atrial Fibrillation: A Systematic Review and Meta-Analysis of Subgroups. Thrombosis. 2013;2013:640723. doi: 10.1155/2013/640723. Epub 2013 Dec 22. Review. PubMed PMID: 24455237; PubMed Central PMCID: PMC3885278.

11: {blacktriangledown} Apixaban and {blacktriangledown} rivaroxaban for stroke prevention in AF. Drug Ther Bull. 2014 Jan;52(1):6-9. doi: 10.1136/dtb.2014.1.0228. Epub 2014 Jan 8. Review. PubMed PMID: 24401533.

12: Imai N, Fujii Y, Amano M. [Pharmacological properties and clinical efficacy of apixaban (Eliquis(®)]. Nihon Yakurigaku Zasshi. 2013 Nov;142(5):247-54. Review. Japanese. PubMed PMID: 24212595.

13: Amin A, Deitelzweig S, Jing Y, Makenbaeva D, Wiederkehr D, Lin J, Graham J. Comparison of Medical Costs of Patients With Atrial Fibrillation Unsuitable for Warfarin Treatment With Apixaban or Aspirin Based on AVERROES Trial. Clin Appl Thromb Hemost. 2015 Apr;21(3):235-40. doi: 10.1177/1076029613507335. Epub 2013 Oct 9. Review. PubMed PMID: 24108232.

14: Hess CN, Al-Khatib SM, Granger CB, Lopes R. A review of apixaban for stroke prevention in atrial fibrillation: insights from ARISTOTLE. Expert Rev Cardiovasc Ther. 2013 Sep;11(9):1105-14. doi: 10.1586/14779072.2013.824181. Epub 2013 Sep 2. Review. PubMed PMID: 23992517.

15: Pujadas-Mestres L, Escolar G, Arellano-Rodrigo E, Galán AM. Apixaban in the prevention of stroke and systemic embolism in nonvalvular atrial fibrillation. Drugs Today (Barc). 2013 Jul;49(7):425-36. doi: 10.1358/dot.2013.49.7.1980498. Review. PubMed PMID: 23914351.

16: Aguilar MI, Kuo RS, Freeman WD. New anticoagulants (dabigatran, apixaban, rivaroxaban) for stroke prevention in atrial fibrillation. Neurol Clin. 2013 Aug;31(3):659-75. doi: 10.1016/j.ncl.2013.03.001. Review. PubMed PMID: 23896498.

17: Bleeding with dabigatran, rivaroxaban, apixaban. No antidote, and little clinical experience. Prescrire Int. 2013 Jun;22(139):155-9. Review. PubMed PMID: 23866358.

18: Fawole A, Daw HA, Crowther MA. Practical management of bleeding due to the anticoagulants dabigatran, rivaroxaban, and apixaban. Cleve Clin J Med. 2013 Jul;80(7):443-51. doi: 10.3949/ccjm.80a.13025. Review. PubMed PMID: 23821689.

19: Gong IY, Kim RB. Importance of pharmacokinetic profile and variability as determinants of dose and response to dabigatran, rivaroxaban, and apixaban. Can J Cardiol. 2013 Jul;29(7 Suppl):S24-33. doi: 10.1016/j.cjca.2013.04.002. Review. PubMed PMID: 23790595.

20: Keating GM. Apixaban: a review of its use for reducing the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation. Drugs. 2013 Jun;73(8):825-43. doi: 10.1007/s40265-013-0063-x. Review. PubMed PMID: 23677804.